molecular formula C4H7N3S B2547787 3-ethyl-2H-triazole-4-thione CAS No. 1699946-52-5

3-ethyl-2H-triazole-4-thione

Cat. No.: B2547787
CAS No.: 1699946-52-5
M. Wt: 129.18
InChI Key: ONQURCZBXBZQRS-UHFFFAOYSA-N
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Description

3-ethyl-2H-triazole-4-thione is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.18. The purity is usually 95%.
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Scientific Research Applications

Luminescent and Nonlinear Optical Properties

A study by Nadeem et al. (2017) synthesized and characterized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, revealing its potential for applications in photophysical properties through absorption and photoluminescence spectroscopy. The compound exhibited significant nonlinear optical properties, suggesting its utility in developing new materials for optical technologies (Nadeem et al., 2017).

Supramolecular and Coordination Chemistry

Research by Schulze and Schubert (2014) discussed the supramolecular interactions of 1,2,3-triazoles, indicating the versatility of triazole derivatives in forming complex structures with potential applications in catalysis, anion recognition, and photochemistry. This demonstrates the broader applicability of triazole compounds beyond simple molecular structures (Schulze & Schubert, 2014).

Anti-Inflammatory Activity

A study on 6-Benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones by Tozkoparan et al. (2000) demonstrated the synthesis and characterization of triazole derivatives with significant anti-inflammatory activity. This highlights the potential of 3-ethyl-2H-triazole-4-thione derivatives in the development of new anti-inflammatory agents (Tozkoparan et al., 2000).

Protective Effects against Oxidative Stress

Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress, showcasing the therapeutic potential of triazole derivatives in mitigating oxidative damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).

Drug Discovery and Click Chemistry

The role of click chemistry in drug discovery, particularly involving 1,2,3-triazoles, was emphasized by Kolb and Sharpless (2003). Their work highlights the efficiency and reliability of triazole formations in synthesizing new drug candidates, suggesting the importance of triazole derivatives in medicinal chemistry (Kolb & Sharpless, 2003).

Properties

IUPAC Name

3-ethyl-2H-triazole-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-7-4(8)3-5-6-7/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQURCZBXBZQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699946-52-5
Record name 1-ethyl-1H-1,2,3-triazole-5-thiol
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